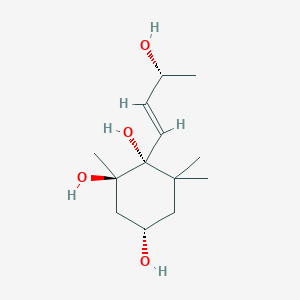

Megastigm-7-ene-3,5,6,9-tetraol

Übersicht

Beschreibung

Vorbereitungsmethoden

Industrial Production Methods: Industrial production of Megastigm-7-ene-3,5,6,9-tetraol is likely to involve large-scale extraction and purification processes from the aforementioned plants

Analyse Chemischer Reaktionen

Types of Reactions: Megastigm-7-ene-3,5,6,9-tetraol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that Megastigm-7-ene-3,5,6,9-tetraol exhibits a variety of biological activities:

-

Antioxidant Activity:

- The compound has demonstrated significant free radical scavenging capabilities, suggesting potential use in preventing oxidative stress-related diseases.

-

Antimicrobial Properties:

- Studies have shown that extracts containing this compound can inhibit the growth of various bacterial strains, indicating its potential as a natural antimicrobial agent.

-

Cytotoxic Effects:

- Preliminary studies suggest that this compound may exhibit cytotoxicity against certain cancer cell lines, warranting further investigation into its potential as an anti-cancer agent.

Applications in Research

This compound has potential applications across several research domains:

-

Pharmaceutical Development:

- Given its biological activities, there is significant interest in exploring this compound for drug development aimed at treating oxidative stress-related conditions and infections.

-

Cosmetic Industry:

- Its antioxidant properties make it a candidate for inclusion in skincare products aimed at combating skin aging and damage from environmental stressors.

-

Food Industry:

- As a natural preservative due to its antimicrobial properties, this compound could be explored as an additive to enhance food safety and shelf life.

Case Studies

- Antioxidant Efficacy Study:

- Antimicrobial Activity Assessment:

- Cytotoxicity Evaluation:

Wirkmechanismus

The mechanism of action of Megastigm-7-ene-3,5,6,9-tetraol involves its interaction with molecular targets involved in inflammation pathways. It is believed to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation . The specific molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Thalidomide: Known for its anti-inflammatory and immunomodulatory properties.

Pomalidomide: A derivative of thalidomide with enhanced anti-inflammatory activity.

Lenalidomide: Another thalidomide derivative with similar properties.

Uniqueness: Megastigm-7-ene-3,5,6,9-tetraol is unique due to its natural occurrence in specific plants and its specific anti-inflammatory bioactivity . Unlike synthetic compounds like thalidomide and its derivatives, this compound is derived from natural sources, which may offer advantages in terms of biocompatibility and reduced side effects.

Biologische Aktivität

Megastigm-7-ene-3,5,6,9-tetraol is a diterpenoid compound predominantly found in the aerial parts of plants such as Isodon melissoides and Vigna luteola. This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory and antioxidant properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 244.33 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 344.9 ± 42.0 °C |

| Flash Point | 156.2 ± 22.5 °C |

This compound exhibits anti-inflammatory bioactivity by interacting with key proteins and enzymes involved in inflammatory pathways. Its mechanism may involve:

- Inhibition of Matrix Metalloproteinases (MMPs) : Research indicates that this compound can suppress the expression of MMPs associated with osteoarthritis progression .

- Modulation of Signaling Pathways : It has been shown to influence various signaling pathways such as NF-κB and MAPK/ERK pathways, which are crucial in inflammation and cellular responses .

Biological Activities

-

Anti-inflammatory Effects :

- This compound has demonstrated significant potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes like COX and LOX.

-

Antioxidant Properties :

- The compound exhibits strong antioxidant activity, which helps in neutralizing oxidative stress and protecting cells from damage caused by free radicals.

-

Potential Antimicrobial Activity :

- Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

-

Applications in Disease Research :

- Cancer : The compound is being investigated for its potential role in cancer therapy due to its ability to modulate cellular signaling pathways associated with tumor growth.

- Cardiovascular Disorders : Its anti-inflammatory properties may also be beneficial in the context of cardiovascular diseases.

- Neurodegenerative Conditions : Research is ongoing to explore its effects on neuroinflammation and neuroprotection.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Osteoarthritis : A study evaluated the effects of this compound on IL-1β-induced ADAMTS4 and ADAMTS9 expression in chondrocytes. It was found that this compound significantly inhibited the expression of these matrix-degrading enzymes .

- Antioxidant Activity Assessment : In vitro assays demonstrated that this compound effectively scavenged free radicals and reduced oxidative stress markers in cultured cells.

Eigenschaften

IUPAC Name |

(1R,2R,4S)-1-[(E,3R)-3-hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-9(14)5-6-13(17)11(2,3)7-10(15)8-12(13,4)16/h5-6,9-10,14-17H,7-8H2,1-4H3/b6-5+/t9-,10+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCKPFXFWVNGLG-HCSJXBKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1(C(CC(CC1(C)O)O)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@@]1([C@](C[C@H](CC1(C)C)O)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.